

Side effects and toxicity profile of dordaviprone

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Compound of Interest		
Compound Name:	TMX-201	
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Technical Support Center: Dordaviprone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dordaviprone.

Frequently Asked Questions (FAQs)

General

- What is dordaviprone? Dordaviprone (formerly ONC201) is a first-in-class, orally
 administered, small molecule imipridone that acts as a bitopic antagonist of the dopamine
 receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.[1][2] It is
 being investigated for its anti-cancer properties, particularly in H3 K27M-mutant diffuse
 midline glioma.[1][3][4]
- What is the mechanism of action of dordaviprone? Dordaviprone has a dual mechanism of action. It acts as an antagonist of the dopamine receptor D2 (DRD2) and an allosteric activator of the mitochondrial caseinolytic protease P (ClpP).[3][5] This dual action leads to the inhibition of pro-growth signals and induces mitochondrial stress, ultimately causing programmed cell death (apoptosis) in cancer cells.[4][6]

Handling and Storage

 How should dordaviprone be stored? For long-term storage, it is recommended to store dordaviprone as a solid at -20°C. For short-term storage, it can be kept at 4°C. Solutions of



dordaviprone should be prepared fresh for each experiment.

 What is the recommended solvent for dordaviprone? Dordaviprone is soluble in organic solvents such as DMSO and ethanol. For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, appropriate vehicle formulations should be used.

Troubleshooting Guides

In Vitro Experiments

- Issue: Inconsistent results in cell viability assays.
 - Possible Cause: Cell line variability, passage number, or inconsistent drug concentration.
 - Troubleshooting:
 - Ensure a consistent cell passage number is used for all experiments.
 - Verify the final concentration of dordaviprone in the culture medium.
 - Confirm the purity and integrity of the dordaviprone compound.
 - Test a range of concentrations to establish a dose-response curve.
- Issue: Difficulty in detecting apoptosis.
 - Possible Cause: Insufficient incubation time or drug concentration. The chosen apoptosis assay may not be sensitive enough.
 - Troubleshooting:
 - Optimize the incubation time and concentration of dordaviprone.
 - Use multiple assays to detect apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage).
 - Include positive and negative controls in your experimental setup.

In Vivo Experiments



- Issue: Poor oral bioavailability in animal models.
 - Possible Cause: Improper vehicle formulation or issues with drug administration.
 - Troubleshooting:
 - Optimize the vehicle formulation for oral gavage. Common vehicles include corn oil,
 0.5% methylcellulose, or a solution of DMSO/polyethylene glycol/saline.
 - Ensure proper administration technique to minimize stress and ensure the full dose is delivered.
 - Conduct pharmacokinetic studies to determine the bioavailability of dordaviprone in your chosen animal model.
- · Issue: Observed toxicity in animal models.
 - Possible Cause: The administered dose is too high.
 - Troubleshooting:
 - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
 - Monitor animals closely for signs of toxicity, such as weight loss, lethargy, or changes in behavior.
 - Collect blood samples for hematological and biochemical analysis to assess organ toxicity.

Side Effects and Toxicity Profile

The following tables summarize the adverse events and laboratory abnormalities observed in clinical trials of dordaviprone.

Table 1: Common Adverse Reactions with Dordaviprone



Adverse Reaction	Frequency	Grade
Fatigue	46%	Grade 1-2[7]
Nausea	36%	Grade 1-2[7]
Headache	32%	Grade 1-2[7]
Vomiting	Up to 24%	-
Musculoskeletal Pain	Common	-
Dysphagia	Up to 13%	-
Constipation	Up to 11%	-

Table 2: Grade 3 or 4 Laboratory Abnormalities

Laboratory Abnormality	Frequency
Decreased Lymphocytes	Common
Decreased Calcium	Common
Increased ALT	Common

Cardiovascular Toxicity

Dordaviprone has been shown to cause a concentration-dependent prolongation of the QTc interval.[8][9] In a pooled safety analysis, 6% of patients experienced a QTc increase of more than 60 milliseconds (msec) from baseline, and 1.2% had a QTc interval greater than 500 msec.[8]

Experimental Protocols

Assessment of QTc Prolongation in an In Vitro hERG Assay

This protocol outlines a method to assess the potential of dordaviprone to inhibit the hERG potassium channel, a key indicator of potential QTc prolongation.

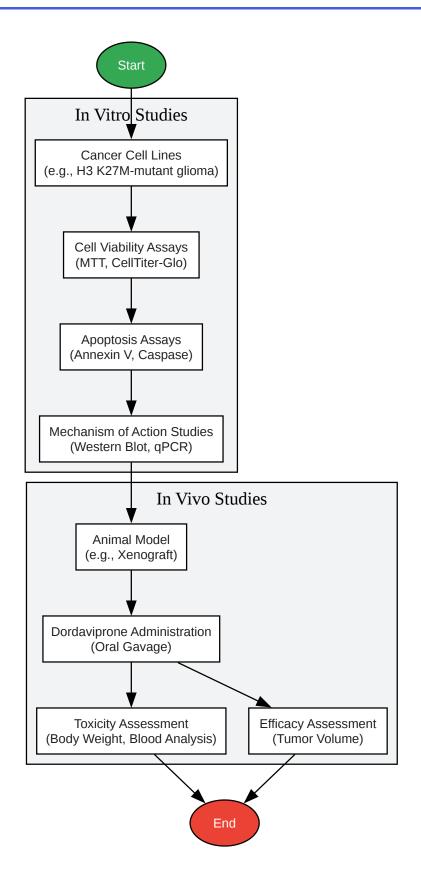


- Cell Culture: Maintain HEK293 cells stably expressing the hERG channel in appropriate culture medium.
- Electrophysiology: Use whole-cell patch-clamp electrophysiology to record hERG currents.
- Compound Application: Prepare a series of dordaviprone concentrations in the extracellular solution. Apply each concentration to the cells for a sufficient duration to reach steady-state block.
- Data Acquisition: Record hERG tail currents at a specific repolarizing voltage step.
- Data Analysis: Measure the peak tail current amplitude in the presence and absence of dordaviprone. Calculate the percentage of inhibition for each concentration.
- IC50 Determination: Fit the concentration-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC50).

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of dordaviprone and a typical experimental workflow for its evaluation.





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